(5-Formylpyridin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis
(5-Formylpyridin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and other complex scaffolds.[2] Within this important class of reagents, (5-Formylpyridin-3-yl)boronic acid (CAS 919347-69-6) represents a particularly strategic building block. It uniquely combines the proven utility of a pyridine-boronic acid for carbon-carbon bond formation with a reactive aldehyde "handle." This bifunctional nature allows for post-coupling modification, enabling rapid library synthesis and late-stage functionalization—critical strategies in the exploration of structure-activity relationships (SAR).[3]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, focusing on the core properties, synthesis, and key applications of this high-value intermediate. The protocols and insights are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.
Core Physicochemical & Structural Characteristics
(5-Formylpyridin-3-yl)boronic acid is typically supplied as an off-white to pale solid with purity levels exceeding 95%.[4] Understanding its fundamental properties is the first step toward its effective utilization.
| Property | Value | Source |
| CAS Number | 919347-69-6 | [5] |
| Molecular Formula | C₆H₆BNO₃ | [4][5] |
| Molecular Weight | 150.93 g/mol | [5] |
| Synonym | 5-formylpyridine-3-boronic acid | [5] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [5] |
| LogP (calculated) | -1.4261 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
The presence of both the boronic acid and the polar formyl group on the pyridine ring results in a molecule with low calculated lipophilicity (LogP) and a significant polar surface area, influencing its solubility and chromatographic behavior.
Synthesis Pathway: A Mechanistic Approach
The synthesis of pyridine boronic acids often leverages halogen-metal exchange followed by electrophilic trapping with a borate ester.[6] This approach is highly effective for preparing (5-Formylpyridin-3-yl)boronic acid from a suitable halogenated precursor, such as 5-bromo-3-pyridinecarboxaldehyde. The causality behind this strategy is the significant difference in reaction rates: the lithium-halogen exchange is substantially faster than the direct reaction of the organolithium reagent with the borate ester, which allows for an in situ quench of the highly reactive 3-lithiopyridine intermediate.[6]
Caption: Plausible synthesis route via lithium-halogen exchange.
Detailed Synthesis Protocol
This protocol is representative and based on established procedures for analogous compounds.[6] Optimization may be required.
Materials:
-
5-Bromo-3-pyridinecarboxaldehyde
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Under a nitrogen or argon atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and triisopropyl borate (1.5 eq).
-
Solvent Addition: Add anhydrous THF and anhydrous toluene to dissolve the reactants (a common ratio is 4:1 THF:Toluene).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
-
n-BuLi Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl while the solution is still cold.
-
Warm-up & Acidification: Allow the mixture to warm to room temperature. Acidify the aqueous layer to a pH of ~7 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or by performing a pH-dependent extraction to isolate the acidic product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (5-Formylpyridin-3-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl or heteroaryl halide/triflate.
The catalytic cycle is a well-understood, multi-step process. A key insight is the role of the base, which is not merely a proton scavenger. The base activates the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step to proceed efficiently.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Suzuki Coupling Protocol
Materials:
-
(5-Formylpyridin-3-yl)boronic acid (1.2 eq)
-
Aryl or Heteroaryl Bromide (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
A suitable phosphine ligand, e.g., SPhos, XPhos, or triphenylphosphine (PPh₃) (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water
Procedure:
-
Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), (5-Formylpyridin-3-yl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Reaction Assembly: Add the solvent (e.g., dioxane/water) to the flask containing the solids. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Characterization and Quality Control
Confirming the identity and purity of both the starting boronic acid and the final coupled product is essential.
-
NMR Spectroscopy: ¹H NMR will confirm the structure of the organic framework. For the boronic acid itself, ¹¹B NMR spectroscopy is a powerful tool to observe the boron environment directly. The sp²-hybridized boron of a trigonal planar boronic acid typically appears around 28-31 ppm.[8] Upon binding to diols or forming a tetrahedral boronate complex with a base, this signal shifts upfield to ~3-9 ppm.[9][10]
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the compound.
-
LC-MS/HPLC: Used to assess the purity of the material.
Safety, Handling, and Storage
Proper handling is necessary to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes as boronic acids can be irritants.
-
Storage: (5-Formylpyridin-3-yl)boronic acid should be stored in a tightly sealed container in a cool, dry, and refrigerated place. It is sensitive to moisture, which can promote dehydration to form boroxine anhydrides.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
References
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. Retrieved from [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved from [Link]
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3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022, November 18). PubMed. Retrieved from [Link]
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]




